molecular formula C11H9F3N2O2 B1450002 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 860457-99-4

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1450002
CAS No.: 860457-99-4
M. Wt: 258.2 g/mol
InChI Key: NPJTXOGHERSPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 860457-99-4) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₉F₃N₂O₂ and a molecular weight of 258.20 g/mol . It is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and anticancer drugs . The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery.

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJTXOGHERSPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650746
Record name Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860457-99-4
Record name Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-(Trifluoromethyl)pyridin-2-amine with Ethyl Bromopyruvate

Overview:
The most direct and documented synthetic route to ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under reflux conditions in a mixed solvent system.

Reaction Conditions and Procedure:

  • Starting Materials:
    • 5-(Trifluoromethyl)pyridin-2-amine (5.15 mmol)
    • Ethyl bromopyruvate (6.18 mmol)
  • Solvent System:
    • 1,2-Dimethoxyethane (12.9 mL) and methanol (12.9 mL)
  • Temperature and Time:
    • Heated at 80°C for 14 hours
  • Work-up:
    • Concentration under reduced pressure
    • Purification by silica gel column chromatography
  • Yield:
    • Approximately 42% isolated yield of this compound

Reaction Scheme:
The amino group of the 5-(trifluoromethyl)pyridin-2-amine nucleophilically attacks the α-bromo carbonyl compound (ethyl bromopyruvate), leading to cyclization and formation of the imidazo[1,2-a]pyridine ring system with an ethyl ester at position 2 and a trifluoromethyl substituent at position 6.

Research Findings and Optimization Notes

Aspect Details
Solvent System Mixed solvents such as 1,2-dimethoxyethane/methanol or ethanol are effective.
Temperature Reflux temperatures around 80°C for extended periods (14 hours) optimize cyclization.
Catalysts Palladium catalysts (Pd(dppf)Cl2) are crucial for borylation and Suzuki coupling steps.
Purification Silica gel chromatography is standard for isolating pure products.
Yields Moderate yields (~42%) for direct cyclization; higher yields (up to 86%) for coupling steps.
Reaction Monitoring Thin-layer chromatography (TLC) used to monitor reaction progress.
pH Control Neutral to slightly basic conditions (pH 7.5–8.5) during work-up improve product isolation.

Summary Table of Preparation Methods

Step No. Method Description Key Reagents/Conditions Yield (%) Notes
1 Direct cyclization of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate 5-(Trifluoromethyl)pyridin-2-amine, ethyl bromopyruvate, 1,2-dimethoxyethane/methanol, 80°C, 14 h 42 Simple one-pot reaction, moderate yield
2 Synthesis via boronic acid pinacol ester intermediate and Suzuki coupling Pd catalyst, potassium acetate, chloroacetaldehyde, ethylene glycol dimethyl ether/water, reflux 60–86 Modular, allows substitution variation, higher yields
3 Purification and work-up Silica gel chromatography, pH adjustment with sodium bicarbonate, ethyl acetate extraction Essential for product purity and isolation

Chemical Reactions Analysis

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethylformamide, as well as catalysts like palladium and copper . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been explored for its potential as a pharmacological agent. The imidazo-pyridine framework is known for its biological activity, particularly in targeting various enzymes and receptors.

Case Studies

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, modifications to the ethyl ester have been shown to enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
  • Antimicrobial Properties : Research has demonstrated that certain analogs possess significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block.

Synthetic Routes

  • Synthesis via Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through several methods, including the use of trifluoromethylating agents in nucleophilic substitution reactions .
  • Reactions with Electrophiles : The nitrogen atoms in the imidazo-pyridine ring can participate in electrophilic aromatic substitutions, allowing for the introduction of diverse functional groups .

Material Science

The unique properties of this compound have led to its investigation in material science applications.

Applications

  • Polymer Chemistry : Its incorporation into polymer matrices has been studied for developing materials with enhanced thermal stability and chemical resistance .
  • Nanotechnology : The compound's properties are being explored for use in nanostructured materials, which could have implications in electronics and photonics .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Antimicrobial agentsSignificant activity against resistant strains
Synthetic ChemistryBuilding block for organic synthesisVersatile transformations possible
Material SciencePolymer compositesEnhanced thermal stability
Nanostructured materialsPotential applications in electronics

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate with structurally related compounds, focusing on substituent differences and physicochemical properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key References
This compound (Target) CF₃ (6) C₁₁H₉F₃N₂O₂ 258.20 Not reported 95%
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (6), Cl (8) C₁₁H₈ClF₃N₂O₂ 292.65 132–136 95%
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6) C₁₀H₉BrN₂O₂ 269.09 Not reported 95%
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (6) C₁₀H₉ClN₂O₂ 224.64 Not reported 95%
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate 1-cyanocyclopropyl (6) C₁₄H₁₃N₃O₂ 255.27 Not reported 97%
Key Observations:
  • Trifluoromethyl vs. Halogens : The trifluoromethyl group (CF₃) at position 6 in the target compound offers greater electron-withdrawing effects and metabolic stability compared to bromo or chloro substituents .
  • Chlorinated Derivatives : The 8-chloro derivative (CAS: 353258-35-2) has a higher molecular weight (292.65 g/mol) and a defined melting point (132–136°C), likely due to increased molecular symmetry .

Physicochemical and Stability Profiles

Property Target Compound 8-Chloro Derivative 6-Bromo Derivative
Lipophilicity (LogP)* ~2.5 (estimated) ~3.0 ~2.8
Solubility (Water) Low Very low Low
Stability (pH 7.4) Stable Hydrolytically stable Moderate

*Estimated using fragment-based methods.

Biological Activity

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 860457-99-4) is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H9F3N2O2
  • Molecular Weight : 258.20 g/mol
  • Melting Point : 139°C to 144°C
  • Storage Conditions : Inert atmosphere at room temperature

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

  • Mechanism of Action : The compound's mechanism involves interference with the bacterial cell wall synthesis and metabolic pathways critical for Mtb survival.
  • Minimum Inhibitory Concentrations (MIC) :
    • Against replicating Mtb: MIC 90 range of 0.4–1.9 μM.
    • Against MDR-TB: MIC 90 range of 0.07–2.2 μM.
    • Against XDR-TB: MIC 90 range of 0.07–0.14 μM.

These findings suggest that this compound has a promising profile as an anti-TB agent with low cytotoxicity against VERO cell lines (IC50 >128 μM) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
  • Results : Most derivatives showed non-toxicity at higher concentrations, indicating a favorable safety profile while maintaining efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine core significantly influence biological activity:

Substituent PositionModification TypeEffect on Activity
C6Trifluoromethyl groupEnhanced potency against Mtb
C2Various substituentsAltered lipophilicity and potency
Linker TypeEther vs. AmineEther linkers showed better activity

For instance, compounds with a trifluoromethoxy substituent exhibited potent MICs against Mtb, while those with amine linkers showed diminished activity .

Case Studies

  • Study on Anti-TB Activity :
    A study highlighted the development of several imidazo[1,2-a]pyridine derivatives with improved anti-TB activity through scaffold hopping strategies. The most potent compounds demonstrated MIC values as low as 0.003 μM against replicating Mtb .
  • Cytotoxicity Assessment :
    A comparative study of various derivatives assessed their cytotoxic effects across different cell lines. Most compounds displayed minimal cytotoxicity at concentrations effective against bacterial strains, reinforcing their potential therapeutic utility .
  • Metabolic Stability :
    Research indicated that certain modifications led to enhanced metabolic stability in human microsomes, which is crucial for developing orally bioavailable drugs .

Q & A

Q. What are the most efficient synthetic routes for Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Answer: Two primary methods are reported:

  • Cycloisomerization: Reacting N-propargylpyridiniums with NaOH under ambient aqueous conditions achieves rapid cyclization, yielding ~70–80% product .
  • Condensation-Reduction: Condensing 2-aminopyridines with α-bromoketones (e.g., ethyl bromopyruvate) in methanol/1,2-dimethoxyethane at 80°C for 14 hours, followed by silica gel chromatography purification, yields ~42% .
    Key variables: Temperature (80°C optimal), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation steps). Lower yields in polar solvents (e.g., DMF) may arise from side reactions.

Q. How is the structural identity of this compound confirmed experimentally?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the imidazo[1,2-a]pyridine core, trifluoromethyl group (δ ~110–120 ppm for 19F coupling), and ethyl ester (δ 1.3–1.4 ppm for CH3, δ 4.3–4.4 ppm for CH2) .
  • HRMS: High-resolution mass spectrometry validates the molecular formula (C₁₁H₉F₃N₂O₂, [M+H]+ = 259.069) .
  • X-ray Diffraction (XRD): For crystalline derivatives, XRD resolves bond angles and substituent positioning (e.g., halogen placement in analogs) .

Q. What in vitro models are used to assess the compound’s biological activity, and what controls are critical?

Answer:

  • Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer Screens: MTT assays on lung (A549) and pancreatic (MIA PaCa-2) cancer cells, using cisplatin or doxorubicin as reference compounds .
    Critical Controls: Solvent-only (DMSO) controls, cell viability controls (unstained wells), and validation of target engagement (e.g., kinase inhibition assays for PI3Kα) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies rationalize the impact of the trifluoromethyl group on bioactivity?

Answer:

  • Lipophilicity Enhancement: The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability: In microsomal assays, CF₃ reduces oxidative metabolism (t1/2 > 120 min vs. <30 min for -OCH3 analogs) .
  • Electron-Withdrawing Effects: DFT calculations show CF₃ lowers LUMO energy (-2.1 eV vs. -1.8 eV for -CH3), enhancing electrophilicity at C-3/C-8 positions for nucleophilic attack .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

  • Dose-Response Analysis: Establish EC50 curves to distinguish true activity from cytotoxicity (e.g., IC50 > 50 µM in HEK293 normal cells vs. <10 µM in cancer cells) .
  • Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects. For example, PI3Kα inhibition (IC50 = 12 nM) may explain anticancer activity, while non-specific ROS generation could drive antimicrobial effects .
  • Solubility Correction: Adjust DMSO concentrations (<0.1% v/v) to prevent false negatives in aqueous assays .

Q. What strategies optimize halogen substitution (e.g., Cl, Br) at the C-3/C-8 positions for enhanced target selectivity?

Answer:

  • Directed C-H Functionalization: Use N-chlorosuccinimide (NCS) in DMF at 40°C to introduce Cl at C-3 (yield: 65–75%) .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd(PPh3)4 inserts Br at C-8 for downstream derivatization (e.g., bioconjugation with boronic acids) .
  • Crystallography-Guided Design: XRD of 8-Cl analogs (e.g., CAS 353258-31-8) reveals steric clashes with kinase ATP pockets, guiding substituent size optimization .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout: Delete putative targets (e.g., PI3Kα) in cancer cells; loss of efficacy confirms on-target activity .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd = 8.2 nM for PI3Kα) and stoichiometry .
  • Metabolomic Profiling: LC-MS/MS tracks downstream metabolites (e.g., ATP depletion in treated cells) .

Q. What advanced characterization techniques address challenges in purity and stability assessment?

Answer:

  • HPLC-PDA-MS: Quantify impurities (e.g., hydrolyzed carboxylate) using C18 columns (5 µm, 150 mm) with 0.1% TFA/ACN gradients .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; <5% degradation indicates room-temperature stability .
  • Synchrotron XRD: Resolve polymorphic forms (e.g., anhydrous vs. hydrate) affecting solubility .

Q. How is metabolic stability evaluated, and what modifications improve pharmacokinetics?

Answer:

  • Microsomal Assays: Human liver microsomes (HLM) with NADPH cofactor quantify t1/2 (e.g., 45 min for parent vs. >120 min for 5,6,7,8-tetrahydro derivatives) .
  • Prodrug Design: Replace ethyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability (Cmax increased 3-fold in rat models) .

Q. What in silico tools predict toxicity, and how do they align with experimental data?

Answer:

  • ADMET Predictors: QSAR models (e.g., ADMETlab 2.0) forecast hERG inhibition risk (pIC50 = 4.2) and hepatotoxicity (70% probability) .
  • In Vitro Validation: MTT assays on HepG2 cells (IC50 = 28 µM) correlate with predicted hepatotoxicity, while patch-clamp assays confirm moderate hERG blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.